Icariin-II;Icariside-II

Description

Significance in Natural Product Research

Icariside II is a flavonoid extracted from Herba Epimedii, a traditional Chinese medicinal herb. frontiersin.orgnih.gov While present in the plant, its natural concentration is low. nih.gov However, its importance is underscored by its role as a primary active metabolite of Icariin (B1674258) in the body. frontiersin.orgresearchgate.net This has spurred the development of methods, such as enzymatic hydrolysis, to produce Icariside II from Icariin in larger quantities for pharmacological studies. nih.govfrontiersin.org

The compound has demonstrated a broad spectrum of potential therapeutic applications, including the induction of apoptosis (programmed cell death) and autophagy in various cancer cell lines, as well as inhibiting tumor proliferation and metastasis. frontiersin.orgnih.govplos.org Research has also pointed to its potential in protecting against cerebral ischemia/reperfusion injury and myocardial ischemia and reperfusion injury. nih.govspandidos-publications.com Furthermore, studies in C. elegans suggest that Icariside II may extend healthspan by influencing the insulin (B600854)/IGF-1 signaling pathway. plos.org

Interrelationship with Icariin as a Bioactive Metabolite

Icariside II is structurally related to Icariin, a major bioactive component of Herba Epimedii. frontiersin.orgfrontiersin.org Icariside II is, in fact, the principal pharmacological metabolite of Icariin in vivo. frontiersin.org

After oral administration, Icariin is largely metabolized into Icariside II. plos.org This biotransformation primarily occurs in the intestine through the action of intestinal microflora and enzymes. semanticscholar.orgmdpi.comfrontiersin.org The process involves the hydrolysis of the C-7-O-Glucopyranoside moiety of the Icariin molecule. plos.org

Several methods have been developed to replicate this transformation in a laboratory setting. One such method utilizes β-glucosidase from Trichoderma viride to hydrolyze Icariin into Icariside II with a high conversion rate. nih.gov Another study demonstrated the successful biotransformation of Icariin to Icariside II using fungi such as Hormoconis resinae and Mortierella ramanniana var. angulispora, achieving yields of 98% and 92%, respectively. tandfonline.com

The proposed metabolic pathway in the human intestine indicates a rapid conversion of Icariin to Icariside II, which can then be further metabolized to Icaritin and desmethylicaritin. semanticscholar.org Studies in rats have shown that approximately 91.2% of orally administered Icariin is converted to Icariside II in the intestine. frontiersin.org

While structurally similar, Icariside II and its parent compound, Icariin, exhibit distinct pharmacodynamic and pharmacokinetic profiles.

Pharmacokinetics: A comparative study in rats revealed significant differences in the pharmacokinetic properties of Icariin and Icariside II. nih.gov Following oral administration, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of Icariside II were 3.8 and 13.0 times higher, respectively, than those of Icariin. nih.gov This suggests greater oral bioavailability of Icariside II compared to Icariin. frontiersin.org Conversely, after intravenous administration, the Cmax and AUC of Icariside II were only about 12.1% and 4.2% of those of Icariin, respectively. nih.gov

Pharmacodynamics: Research indicates that Icariside II often exhibits more potent biological activities than Icariin. For instance, in studies on human cancer cell lines, Icariside II demonstrated inhibitory effects on cell proliferation where Icariin showed no cytotoxicity. nih.gov Icariside II has also been shown to be more effective than Icariin in enhancing osteoblast activity and suppressing osteoclast activity. mdpi.com

In the context of neuropharmacology, Icariside II displayed selective agonist activity towards the dopamine (B1211576) D3 receptor, while Icariin had only a mild effect. mdpi.com Furthermore, Icariside II showed significant inhibitory effects against lipid peroxidation, whereas Icariin's effect was weak. mdpi.com It is often considered the primary bioactive form of Icariin in vivo. researchgate.netplos.org

Interactive Data Table: Pharmacokinetic Parameters of Icariin and Icariside II in Rats (This is a simplified representation of the data presented in the text.)

Interactive Data Table: Comparative Bioactivities of Icariin and Icariside II (This is a simplified representation of the data presented in the text.)

Structure

3D Structure

Properties

IUPAC Name |

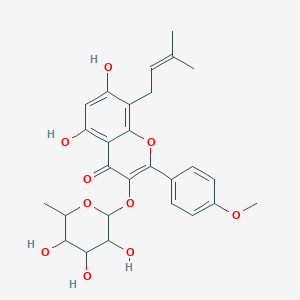

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYNFJANBHLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action

Cellular Signaling Pathway Modulation

Icariside-II exerts its biological effects by interfacing with and modulating several critical signaling networks that govern cell fate and function. Its influence extends to pathways controlling cell growth, proliferation, inflammation, and differentiation.

PI3K/AKT/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a pivotal signaling axis that regulates cell survival, growth, and proliferation. Icariside-II has been shown to be a significant modulator of this pathway. In various cancer models, Icariside-II has demonstrated an inhibitory effect on this signaling cascade.

In human prostate cancer cells (DU145), treatment with Icariside-II led to a dose- and time-dependent suppression of cell proliferation and migration, coupled with an enhancement of autophagy. nih.govtandfonline.com Mechanistically, this was associated with a downregulation of PI3K, AKT, and mTOR levels. nih.govtandfonline.com Similarly, in sarcoma cells, Icariside-II acts as a natural mTOR inhibitor, disrupting aberrant energy homeostasis by suppressing the mTORC1-4E-BP1 axis. nih.gov Studies in osteosarcoma cells (MG-63 and Saos-2) revealed that Icariside-II inhibited the phosphorylation of key pathway components including PI3K, PDK-1, AKT, PRAS-40, and mTOR. ijbs.com This inhibition of the PI3K/AKT pathway ultimately contributes to the anti-tumor effects of the compound.

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect of Icariin-II | Downstream Consequence |

|---|---|---|---|

| Human Prostate Cancer Cells (DU145) | PI3K, AKT, mTOR, P70S6K | Downregulation | Suppression of proliferation and migration, induction of autophagy nih.govtandfonline.com |

| Sarcoma Cells (U2OS, S180, SW1535) | mTORC1 | Inhibition | Disruption of aberrant energy homeostasis nih.gov |

| Osteosarcoma Cells (MG-63, Saos-2) | p-PI3K, p-PDK-1, p-AKT, p-PRAS-40, p-mTOR | Inhibition of phosphorylation | Inhibition of cell growth ijbs.com |

MAPK/ERK Signaling Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Icariside-II has been found to modulate this pathway, often in a context-dependent manner.

In the context of osteogenesis, both Icariin (B1674258) and Icariside-II have been shown to promote the differentiation of multipotential stromal cells towards an osteogenic lineage by enhancing the phosphorylation of ERK. nih.gov This activation of ERK signaling was found to be a key driver of the pro-osteogenic effects. Conversely, in certain cancer models, Icariside-II has been observed to inhibit the MAPK/ERK pathway as part of its anti-proliferative mechanism. spandidos-publications.com For instance, in BRAF inhibitor-resistant melanoma, Icariside-II has been shown to target the MAPK pathway, among others, to overcome drug resistance. spandidos-publications.com

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect of Icariin-II | Downstream Consequence |

|---|---|---|---|

| Multipotential Stromal Cells | p-ERK | Enhanced phosphorylation | Stimulation of osteogenesis and inhibition of adipogenesis nih.gov |

| BRAF inhibitor-resistant Melanoma Cells | MAPK pathway components | Inhibition | Overcoming drug resistance spandidos-publications.com |

| Mesenchymal Stem Cells (C3H10T1/2) | ERK, p38 | Restraining of ERK expression, activation of p38 expression | Promotion of osteoblastic differentiation jcimjournal.com |

STAT3 Signaling Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and inflammation, and is often constitutively activated in cancer. Icariside-II has emerged as an inhibitor of STAT3 signaling.

In melanoma cells, Icariside-II was found to overcome resistance to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) by reducing the expression of cFLIP in a phospho-STAT3 (pSTAT3)-dependent manner. nih.govnih.gov The compound induced the production of reactive oxygen species (ROS), which in turn led to the downregulation of pSTAT3 and its downstream target, cFLIP. nih.govnih.gov This inhibition of the STAT3 pathway sensitized the melanoma cells to TRAIL-induced apoptosis.

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect of Icariin-II | Downstream Consequence |

|---|---|---|---|

| Melanoma Cells (A375) | p-STAT3, cFLIP | Downregulation | Potentiation of TRAIL-induced apoptosis nih.govnih.gov |

WNT/β-Catenin Pathway Inhibition

The WNT/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers. Icariside-II has been identified as an inhibitor of this pathway.

In gastric cancer, Icariside-II was shown to inhibit the proliferation and promote the apoptosis of cancer cells by suppressing the WNT/β-catenin signaling pathway. nih.gov Both in vitro and in vivo studies confirmed that Icariside-II inhibited the activation of this pathway, thereby impeding tumorigenicity. nih.gov Similarly, in colorectal cancer, Icariside-II suppressed tumorigenesis by epigenetically regulating the circβ-catenin-Wnt/β-catenin axis, leading to the functional inactivation of Wnt/β-catenin signaling. nih.gov

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect of Icariin-II | Downstream Consequence |

|---|---|---|---|

| Gastric Cancer Cells | WNT/β-catenin pathway components | Inhibition of activation | Inhibition of proliferation and promotion of apoptosis nih.gov |

| Colorectal Cancer Cells | β-catenin, circβ-catenin | Suppression of expression and biogenesis | Suppression of tumorigenesis nih.gov |

TGF-β/Smad Pathway Modulation

The Transforming Growth Factor-β (TGF-β)/Smad pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is often implicated in fibrotic diseases and cancer. Research indicates that Icariin, the parent compound of Icariside-II, can modulate this pathway.

In a rat model of myocardial infarction, Icariin was found to improve cardiac function and remodeling by inhibiting the TGF-β1/Smad signaling pathway. nih.gov The administration of Icariin led to a reduction in the expression of TGF-β, p-Smad2, and p-Smad3, which are key mediators of cardiac fibrosis. nih.govnih.gov This suggests a role for Icariside-II, as a metabolite of Icariin, in mitigating fibrotic processes through the modulation of this pathway.

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect of Icariin-II | Downstream Consequence |

|---|---|---|---|

| Rat Myocardial Infarction Model | TGF-β1, p-Smad2, p-Smad3 | Downregulation | Amelioration of cardiac function and remodeling nih.gov |

| Cultured Cardiac Cells | TGF-β1/Smad signaling | Suppression | Inhibition of fibrosis nih.gov |

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, and its chronic activation is linked to various inflammatory diseases and cancer. Icariside-II has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.

In a mouse model of septic lung injury, Icariside-II ameliorated the condition by regulating the TLR4/NF-κB signaling pathway. signavitae.comsignavitae.com It inhibited the inflammatory response and apoptosis of lung cells via the TLR4-NF-κB axis. signavitae.comsignavitae.com Furthermore, in chondrocytes, Icariin has been shown to inhibit inflammation by down-regulating the NF-κB/HIF-2α signal pathway, neutralizing the activation of IKK, and inhibiting the nuclear translocation of NF-κB. portlandpress.comnih.gov

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect of Icariin-II | Downstream Consequence |

|---|---|---|---|

| Mouse Model of Septic Lung Injury | TLR4/NF-κB pathway components | Inhibition | Amelioration of lung injury and inhibition of inflammation signavitae.comsignavitae.com |

| Chondrocytes | IKK, NF-κB | Inhibition of activation and nuclear translocation | Suppression of inflammatory injury portlandpress.comnih.gov |

AMPK Signaling Modulation

Icariside II has been identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK helps to increase energy production and decrease energy consumption within cells.

Research indicates that Icariside II can elevate the phosphorylation level of AMPK, which is a key step in its activation. nih.gov This activation plays a role in the compound's protective effects against myocardial infarction by subsequently activating SIRT3. nih.govnih.gov In studies on myocardial injury, Icariside II-mediated activation of the AMPK/PGC-1α pathway was shown to suppress mitochondrial oxidative stress and apoptosis. nih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs), the effects of Icariside II on the phosphorylation of endothelial nitric oxide synthase (eNOS) were significantly inhibited by an AMPK inhibitor, suggesting that AMPK is a crucial upstream mediator in this process. nih.gov

Table 1: Research Findings on Icariside II and AMPK Signaling

| Cell/Tissue Type | Model | Key Findings | Downstream Effects | Reference |

|---|---|---|---|---|

| Cardiomyocytes | Myocardial Infarction (in vivo/in vitro) | Elevates phosphorylation of AMPK. | Activates SIRT3 and PGC-1α; suppresses oxidative stress and apoptosis. | nih.govnih.gov |

| HUVECs | Endothelial Cells (in vitro) | Induces phosphorylation of eNOS via AMPK. | An AMPK inhibitor (KN-62) blocked Icariside II-induced eNOS phosphorylation. | nih.gov |

Nrf-2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Icariside II is a potent activator of this pathway across various cell types.

In osteoblastic cells, Icariside II activates Nrf2 signaling downstream of the EGFR-Akt pathway. researchgate.net This involves inducing the stabilization of the Nrf2 protein, which then translocates to the nucleus to promote the transcription of its target antioxidant genes, including HO-1 and NQO1. researchgate.netnih.gov This mechanism is crucial for protecting osteoblasts from dexamethasone-induced oxidative stress and cell death. researchgate.net Similarly, in PC12 cells, a model for neuronal cells, Icariside II alleviates oxidative injury by activating the Nrf2/SIRT3 signaling pathway, leading to increased expression of nuclear Nrf2, HO-1, and NQO-1. lse.ac.uk Studies in HepG2 liver cells also confirm that Icariside II enhances the nuclear translocation of Nrf2 and upregulates the expression of HO-1 and Glutathione (B108866) S-transferase (GST), with this activation being linked to upstream ERK, Akt, and JNK signaling. nih.gov

Table 2: Research Findings on Icariside II and Nrf-2/HO-1 Pathway

| Cell/Tissue Type | Model | Upstream Activators | Key Findings | Downstream Effects | Reference |

|---|---|---|---|---|---|

| MC3T3-E1 Osteoblasts | Dexamethasone-induced injury | EGFR, Akt | Induces Nrf2 stabilization and nuclear translocation. | Increased HO-1 and NQO1 expression; protection against oxidative stress. | researchgate.net |

| PC12 Cells | Oxygen-glucose deprivation/reoxygenation | - | Activates Nrf2/SIRT3 signaling. | Increased nuclear Nrf2, HO-1, and NQO-1 expression; reduced oxidative injury. | lse.ac.uk |

| HepG2 Cells | Liver cell line | ERK, Akt, JNK | Enhances Nrf2 nuclear translocation. | Upregulated HO-1 and GST protein expression; cytoprotection. | nih.gov |

COX-2/PGE2 Pathway Modulation

The Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) pathway is a key mediator of inflammation. Research has shown that Icariside II exerts anti-inflammatory effects by inhibiting this pathway.

In a rat model of Alzheimer's disease, which involves significant neuroinflammation, treatment with Icariside II was found to suppress the expression of COX-2 mRNA and protein in the hippocampus. researchgate.net This inhibition of COX-2 was associated with a reduction in microglial and astrocytic activation and a decrease in pro-inflammatory cytokines, contributing to the compound's neuroprotective effects. researchgate.net Additionally, in studies on human prostate cancer cells (DU145), Icariside II treatment led to a decrease in COX-2 levels, which is linked to its pro-apoptotic and anti-cancer activities. nih.gov This suggests that the downregulation of the COX-2 pathway is a significant component of the anti-inflammatory and anti-tumorigenic properties of Icariside II. wikipedia.org

Table 3: Research Findings on Icariside II and COX-2/PGE2 Pathway

| Cell/Tissue Type | Model | Key Findings | Observed Effects | Reference |

|---|---|---|---|---|

| Rat Hippocampus | Aβ₂₅₋₃₅-induced neuroinflammation | Inhibited mRNA and protein expression of COX-2. | Reduced neuroinflammation and microglial activation. | researchgate.net |

| DU145 Prostate Cancer Cells | Cancer cell line | Decreased COX-2 levels. | Contributed to pro-apoptotic effects. | nih.gov |

EGF-EGFR Pathway Activation

The Epidermal Growth Factor (EGF)/Epidermal Growth Factor Receptor (EGFR) pathway is critical for cell proliferation, survival, and differentiation. The modulation of this pathway by Icariside II appears to be highly context-dependent, showing both activation and inhibition in different cell types.

In MC3T3-E1 osteoblastic cells, Icariside II acts as an activator of this pathway. It induces the production of heparin-binding EGF (HB-EGF), which in turn leads to the trans-activation of EGFR. researchgate.net This activation of EGFR is a key upstream event that triggers the pro-survival Akt-Nrf2 signaling cascade in these cells. researchgate.netnih.gov

Conversely, in A431 human epidermoid carcinoma cells, which overexpress EGFR, Icariside II functions as an inhibitor. It significantly decreases the EGF-induced phosphorylation of EGFR. nih.govclevelandclinic.org This inhibition blocks downstream signaling through pathways like JAK-STAT and MAPK-ERK, ultimately leading to the induction of apoptosis and a reduction in cancer cell viability. nih.govtaylorandfrancis.com

Table 4: Context-Dependent Effects of Icariside II on the EGF-EGFR Pathway

| Cell Type | Effect | Mechanism | Downstream Consequences | Reference |

|---|---|---|---|---|

| MC3T3-E1 Osteoblasts | Activation | Induces HB-EGF production and EGFR trans-activation. | Activation of pro-survival Akt-Nrf2 signaling. | researchgate.netnih.gov |

| A431 Carcinoma Cells | Inhibition | Inhibits EGF-induced phosphorylation of EGFR. | Inhibition of JAK-STAT and MAPK-ERK pathways; induction of apoptosis. | nih.govclevelandclinic.orgtaylorandfrancis.com |

PKC Signaling

Protein Kinase C (PKC) represents a family of kinases that are involved in controlling the function of other proteins through phosphorylation. Evidence points to the involvement of PKC signaling in the vascular effects of Icariside II.

In studies using human umbilical vein endothelial cells (HUVECs), the mechanism of Icariside II-induced eNOS phosphorylation was investigated. The results showed that a PKC inhibitor, Bisindolylmaleimide X, could significantly inhibit the phosphorylation of eNOS at the Ser1177 site and reverse the dephosphorylation at the Thr495 site, both of which are effects caused by Icariside II. nih.gov This demonstrates that PKC is an integral component of the signaling cascade through which Icariside II modulates eNOS activity, a key enzyme for nitric oxide production and vascular health. nih.govsigmaaldrich.com

PKG/GSK-3β Signaling

The Protein Kinase G (PKG)/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway is involved in various cellular processes, including cell survival, metabolism, and apoptosis. Icariside II modulates this pathway, partly through its activity as a phosphodiesterase 5 (PDE5) inhibitor.

By inhibiting PDE5, Icariside II can elevate intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to the activation of its downstream target, PKG. In primary hippocampal neurons, activation of the PKG/CREB/BDNF pathway by Icariside II was shown to be neuroprotective against oxygen-glucose deprivation/reperfusion injury. In other contexts, Icariside II has been shown to regulate autophagy through the PKG/GSK-3β signaling axis. Specifically, it has been found to attenuate cerebral ischemia-reperfusion damage by inhibiting the PKG/GSK-3β/autophagy axis. Furthermore, in diabetic models, Icariside II treatment led to an increased phosphorylation of GSK-3β, which is associated with its anti-diabetic effects.

Reactive Oxygen Species (ROS)-Mediated Signaling Pathways

Reactive Oxygen Species (ROS) are key signaling molecules involved in various physiological and pathological processes. Icariside II exhibits a dual role in modulating ROS-mediated signaling, acting as either an antioxidant that suppresses ROS or a pro-oxidant that induces ROS-mediated signaling, depending on the cellular context.

In protective roles, Icariside II has been shown to reduce oxidative stress. In osteoblasts, it inhibits dexamethasone-induced ROS production via the Nrf2 pathway. researchgate.net In diabetic models, its therapeutic effects are linked to the attenuation of oxidative stress through the mediation of the ROS/NF-κB/IRS1 signaling pathway. wikipedia.org It also protects against myocardial infarction and neuronal injury by suppressing mitochondrial ROS production. nih.govlse.ac.uk

Conversely, in certain cancer cells, Icariside II induces apoptosis through the generation of ROS. In melanoma and lung cancer cells, it activates ROS-mediated p38 and JNK signaling pathways to trigger cell death. In drug-resistant melanoma cells, Icariside II can downregulate the anti-apoptotic protein cFLIP through ROS-STAT3 or NF-κB signaling pathways, thereby sensitizing the cells to apoptosis.

Table 5: Dual Roles of Icariside II in ROS-Mediated Signaling

| Effect on ROS | Cell/Tissue Type | Associated Pathway | Outcome | Reference |

|---|---|---|---|---|

| Suppression | Osteoblasts | Nrf-2 | Protection from oxidative damage. | researchgate.net |

| Suppression | Myocardium, Neurons | AMPK/SIRT3, Nrf2/SIRT3 | Reduced mitochondrial ROS; protection from ischemic injury. | nih.govlse.ac.uk |

| Suppression | Diabetic Models (in vivo) | ROS/NF-κB/IRS1 | Attenuation of hyperglycemia and insulin (B600854) resistance. | wikipedia.org |

| Induction | A375 Melanoma Cells | ROS-p38-p53, ROS-STAT3/NF-κB | Induction of apoptosis; reversal of drug resistance. | |

| Induction | A549 Lung Cancer Cells | ROS-p38, JNK | Induction of apoptosis. |

Receptor and Enzyme Interactions

Icariside-II exerts its biological effects through a range of molecular interactions, demonstrating a capacity to modulate several key enzymatic and receptor systems within the body. These interactions are central to its observed pharmacological profile.

Dopamine (B1211576) D3 Receptor Agonism

Icariside-II demonstrates selective agonist activity at the dopamine D3 receptor (D3R). Studies have shown it to have a half-maximal effective concentration (EC50) of 13.29 μM for D3R agonism. This interaction is further substantiated by radioligand binding assays, which determined a half-maximal inhibitory concentration (IC50) of 19.46 μM. Molecular docking analyses suggest that Icariside-II's agonistic effect is mediated through a hydrogen-bonding interaction with the Asp110 residue of the dopamine D3 receptor.

Table 1: Dopamine D3 Receptor Interaction Data for Icariside-II

| Parameter | Value (μM) | Description |

|---|---|---|

| EC50 | 13.29 | Concentration for 50% of maximal agonist effect |

| IC50 | 19.46 | Concentration for 50% inhibition of radioligand binding |

Phosphodiesterase-5 (PDE5) Inhibition

Icariside-II is recognized as an inhibitor of phosphodiesterase-5 (PDE5), an enzyme crucial in the regulation of cyclic guanosine monophosphate (cGMP) levels. Research indicates that Icariside-II inhibits the activity of the PDE5A1 isoform with a half-maximal inhibitory concentration (IC50) of 2 μM. researchgate.net Furthermore, it exhibits a selectivity of at least 10-fold for PDE5 over other phosphodiesterase enzymes. researchgate.net While its inhibitory potency is noted to be less than that of the synthetic drug sildenafil, this interaction is a key component of its molecular mechanism. google.com

Table 2: PDE5 Inhibition Data for Icariside-II

| Enzyme Isoform | IC50 (μM) | Selectivity |

|---|---|---|

| PDE5A1 | 2 researchgate.net | ≥ 10-fold over other PDEs researchgate.net |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Current scientific literature does not provide evidence to suggest that Icariside-II is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Extensive searches of available research databases have not yielded studies demonstrating a direct inhibitory interaction between Icariside-II and PTP1B.

Alpha-Glucosidase Inhibition

There is currently no scientific evidence to support the inhibition of the alpha-glucosidase enzyme by Icariside-II. A thorough review of existing research reveals a lack of studies investigating or demonstrating this specific molecular interaction.

Uridine Diphosphate Glucuronosyltransferase (UGT) Inhibition

Icariside-II has been identified as a potent inhibitor of several Uridine Diphosphate Glucuronosyltransferase (UGT) isoforms. UGTs are critical phase II metabolizing enzymes responsible for the glucuronidation of various substances. Icariside-II exhibits competitive inhibition against multiple UGTs, with varying degrees of potency as indicated by their IC50 values.

Table 3: UGT Inhibition Data for Icariside-II

| UGT Isoform | IC50 (μM) |

|---|---|

| UGT1A4 | Potent inhibitor (specific value not cited) |

| UGT1A7 | Potent inhibitor (specific value not cited) |

| UGT1A9 | Potent inhibitor (specific value not cited) |

| UGT2B7 | Potent inhibitor (specific value not cited) |

Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation Regulation

Icariside-II plays a significant role in the regulation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), which is vital for vascular health. It promotes the rapid phosphorylation of eNOS at the serine 1177 residue (eNOS-Ser1177) and modulates the dephosphorylation and phosphorylation at the threonine 495 residue (eNOS-Thr495). This regulatory activity is mediated through multiple signaling pathways, including the Phosphatidylinositol-3-kinase/Protein Kinase B (PI3K/AKT), AMP-activated protein kinase (AMPK), and Protein Kinase C (PKC) pathways. The net effect of these interactions is an upregulation of eNOS activity, leading to an increase in the release of nitric oxide.

Hypoxia-Inducible Factor-1α (HIF-1α) Modulation

Icariin-II, also known as Icariside-II, has demonstrated the ability to modulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of cellular adaptation to low oxygen conditions and a key therapeutic target in solid tumors. In a study on human osteosarcoma (HOS) cells, Icariside-II was shown to significantly attenuate the protein level of HIF-1α that is induced by hypoxia. This effect was observed to be concentration-dependent. The proposed mechanism for this reduction in HIF-1α protein levels is the enhancement of the interaction between the von Hippel-Lindau (VHL) tumor suppressor protein and HIF-1α, which leads to the proteasomal degradation of HIF-1α. By promoting this interaction, Icariside-II effectively destabilizes HIF-1α, thereby inhibiting its downstream signaling pathways that are crucial for tumor progression, including angiogenesis, metastasis, and glucose metabolism. This modulation of HIF-1α suggests a potential therapeutic application for Icariside-II in targeting diseases characterized by HIF-1α overexpression.

Vascular Endothelial Growth Factor (VEGF) Inhibition

As a downstream consequence of its inhibitory effect on HIF-1α, Icariside-II has been found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF). VEGF is a potent pro-angiogenic factor, and its expression is largely driven by HIF-1α in hypoxic tumor environments. Research conducted on human osteosarcoma cells revealed that treatment with Icariside-II led to a downregulation of VEGF levels. By suppressing the expression of this key angiogenic cytokine, Icariside-II can impede the formation of new blood vessels, a process essential for tumor growth and metastasis. This anti-angiogenic activity, mediated through VEGF inhibition, is a significant component of the anti-cancer properties of Icariside-II.

Urokinase Plasminogen Activator Receptor (uPAR) Inhibition

The molecular actions of Icariside-II also extend to the inhibition of the Urokinase Plasminogen Activator Receptor (uPAR). uPAR is a cell surface receptor that plays a pivotal role in extracellular matrix degradation, cell migration, and invasion, all of which are critical processes in cancer metastasis. The expression of uPAR is another target gene of the HIF-1α transcription factor. In the context of human osteosarcoma cells, treatment with Icariside-II resulted in a decreased expression of uPAR. By inhibiting uPAR, Icariside-II can disrupt the proteolytic cascade initiated by the binding of urokinase-type plasminogen activator (uPA), thereby reducing the invasive potential of cancer cells. This inhibitory effect on uPAR further underscores the anti-metastatic potential of Icariside-II.

Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinases (TIMP) Modulation

Icariside-II modulates the activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM), a process integral to cancer invasion and metastasis. Specifically, in human osteosarcoma cells, Icariside-II has been found to downregulate the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in the breakdown of type IV collagen, a major component of the basement membrane.

Furthermore, studies on the parent compound, Icariin, have provided additional insights into the modulation of MMPs. In the context of cutaneous wound healing in rats, Icariin treatment led to a reduction in the activities of both MMP-2 and MMP-9. This suggests a broader inhibitory effect on the gelatinase subgroup of MMPs. While direct studies on the effect of Icariside-II on Tissue Inhibitors of Metalloproteinases (TIMPs) are limited, the downregulation of MMP activity by Icariside-II indicates a shift in the MMP/TIMP balance, favoring a reduction in ECM degradation and thereby potentially inhibiting cancer cell invasion and metastasis.

| Compound | Target MMPs | Cell/Animal Model | Effect |

| Icariside-II | MMP-2 | Human Osteosarcoma Cells | Downregulation of expression |

| Icariin | MMP-2, MMP-9 | Rat (cutaneous wound healing) | Reduced activity |

Aldolase A and Enolase 1 Inhibition

The metabolic reprogramming of cancer cells is a hallmark of malignancy, and Icariside-II has been shown to interfere with this process through the inhibition of key glycolytic enzymes. Research has demonstrated that Icariside-II can downregulate the expression of both Aldolase A and Enolase 1 in human osteosarcoma cells. These enzymes are critical components of the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands (the Warburg effect). By inhibiting Aldolase A and Enolase 1, Icariside-II can disrupt the energy metabolism of cancer cells, leading to reduced proliferation and survival. This targeting of metabolic enzymes highlights a distinct mechanism of action for Icariside-II in its anti-cancer activity.

SLC7A11 Expression Downregulation

A significant molecular mechanism of Icariside-II is the downregulation of SLC7A11 expression, which plays a crucial role in a form of programmed cell death known as ferroptosis. SLC7A11 is a component of the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). In a study on ovarian cancer, Icariside-II was found to induce ferroptosis by downregulating the expression of SLC7A11. nih.govnih.gov This downregulation leads to a depletion of intracellular cysteine and subsequently, a reduction in GSH levels. nih.gov The decrease in GSH compromises the activity of glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. nih.gov The resulting accumulation of lipid reactive oxygen species (ROS) and iron-dependent lipid peroxidation ultimately triggers ferroptotic cell death. nih.gov Both in vitro and in vivo models of ovarian cancer have confirmed that Icariside-II-induced ferroptosis is associated with reduced levels of SLC7A11, cysteine, GSH, and GPX4, along with elevated levels of ferrous iron and lipid ROS. nih.gov

| Parameter | Effect of Icariside-II Treatment in Ovarian Cancer Cells |

| SLC7A11 Expression | Reduced |

| Intracellular Cysteine | Reduced |

| Glutathione (GSH) | Reduced |

| Glutathione Peroxidase 4 (GPX4) | Reduced |

| Ferrous Iron (Fe2+) | Elevated |

| Lipid Reactive Oxygen Species (ROS) | Enhanced |

Cellular Process Regulation

Icariin-II, also known as Icariside-II, is a flavonol glycoside derived from plants of the Epimedium genus. nih.gov It has garnered significant attention for its diverse pharmacological activities, including its potent anti-cancer effects. nih.gov The anti-tumorigenic properties of Icariin-II are attributed to its ability to modulate a wide array of cellular processes that are fundamental to cancer progression. nih.gov These processes include the induction of programmed cell death (apoptosis), regulation of cellular self-digestion (autophagy), halting of the cell division cycle, and inhibition of processes crucial for tumor growth and spread, such as proliferation, migration, invasion, and the formation of new blood vessels (angiogenesis). nih.govresearchgate.net

Icariin-II has been demonstrated to induce apoptosis in various cancer cell types through both the extrinsic and intrinsic pathways. oup.comnih.gov

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. thermofisher.com Icariin-II can stimulate this pathway by increasing the expression of Fas, a death receptor, and its associated death domain (FADD). oup.comnih.gov This leads to the formation of the death-inducing signaling complex (DISC), which in turn activates caspase-8. nih.gov Activated caspase-8 can then directly activate downstream effector caspases like caspase-3, leading to the execution of apoptosis. nih.gov

The intrinsic pathway , also known as the mitochondrial pathway, is triggered by various intracellular stresses. thermofisher.com Icariin-II can induce this pathway by promoting the overproduction of reactive oxygen species (ROS). nih.govnih.gov This leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govoup.com In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. researchgate.net Activated caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, leading to apoptosis. nih.govresearchgate.net Furthermore, Icariin-II can modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, which further promotes mitochondrial-mediated apoptosis. oup.comresearchgate.net

Table 1: Key Molecular Targets of Icariin-II in Apoptosis Induction

| Pathway | Key Molecules Affected by Icariin-II | Effect of Icariin-II |

|---|---|---|

| Extrinsic Pathway | Fas, FADD, Caspase-8 | Upregulation/Activation |

| Intrinsic Pathway | ROS, Mitochondrial Membrane Potential, Cytochrome c, Caspase-9, Caspase-3, Caspase-7, Bax/Bcl-2 ratio | Increased ROS, Decreased potential, Increased release, Activation, Activation, Activation, Increased ratio |

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can have both pro-survival and pro-death roles in cancer. Icariin-II has been shown to modulate autophagy in cancer cells. nih.gov In human prostate cancer cells, for instance, Icariin-II induces autophagy, which is characterized by the formation of autophagosomes and the upregulation of key autophagy-related proteins like LC3 and Beclin-1. nih.govtandfonline.com This effect is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govtandfonline.com The modulation of autophagy by Icariin-II appears to be a complex process that can vary depending on the cellular context. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Uncontrolled cell cycle progression is a hallmark of cancer. Icariin-II has been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.govnih.gov

In several cancer cell lines, Icariin-II causes an arrest at the G0/G1 phase of the cell cycle. nih.gov This is achieved by downregulating the expression of G1/S transition cyclins, such as Cyclin D1 and Cyclin E, and their associated cyclin-dependent kinases (CDKs), like CDK2. nih.gov Concurrently, Icariin-II upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. nih.gov In other cancer types, Icariin-II has been observed to induce a G2/M phase arrest. researchgate.netnih.gov This is associated with altered expression of G2/M regulatory proteins, including the upregulation of Cyclin B1 and downregulation of CDC2. researchgate.net

Table 2: Effect of Icariin-II on Cell Cycle Regulatory Proteins

| Cell Cycle Phase | Regulatory Protein | Effect of Icariin-II |

|---|---|---|

| G0/G1 Arrest | Cyclin D1, Cyclin E, CDK2, p21, p27 | Downregulation, Downregulation, Downregulation, Upregulation, Upregulation |

| G2/M Arrest | Cyclin B1, CDC2 | Upregulation, Downregulation |

Icariin-II exhibits potent anti-proliferative effects across a range of cancer cell types. nih.gov This inhibition of cellular proliferation is a direct consequence of its ability to induce apoptosis and cell cycle arrest. nih.gov By halting the cell cycle and promoting programmed cell death, Icariin-II effectively reduces the number of viable cancer cells. tandfonline.com Studies have consistently demonstrated that Icariin-II can suppress the proliferation of various cancer cells in a dose- and time-dependent manner. tandfonline.com

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Icariin-II has been shown to effectively inhibit these processes. nih.gov One of the mechanisms by which Icariin-II achieves this is by upregulating the expression of E-cadherin and downregulating N-cadherin and Vimentin, key markers of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility. nih.gov Additionally, Icariin-II can suppress the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis as it supplies tumors with nutrients and oxygen. Icariin-II has demonstrated anti-angiogenic properties. nih.gov It can inhibit angiogenesis by downregulating the expression of key pro-angiogenic factors, most notably the vascular endothelial growth factor (VEGF). nih.govresearchgate.net By reducing VEGF levels, Icariin-II can impede the formation of new blood vessels, thereby restricting tumor growth and spread. nih.govresearchgate.net

Macrophage Polarization Attenuation

Icariside-II has demonstrated a significant capacity to modulate macrophage polarization, a key process in immune response and tissue repair. Its primary action involves the attenuation of M2 macrophage polarization, which is critically implicated in the progression of fibrotic diseases.

In studies related to idiopathic pulmonary fibrosis (IPF), Icariside-II was found to exert a potent anti-fibrotic effect by inhibiting the M2 polarization of macrophages. oup.comnih.gov This inhibition is mediated through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/β-catenin signaling pathway. oup.comnih.gov By targeting this pathway, Icariside-II effectively downregulates the expression of key M2 macrophage markers.

| Target Marker | Effect of Icariside-II | Associated Condition | Signaling Pathway |

| CD206 | Downregulation | Pulmonary Fibrosis | PI3K/Akt/β-catenin |

| Arg-1 | Downregulation | Pulmonary Fibrosis | PI3K/Akt/β-catenin |

| YM-1 | Downregulation | Pulmonary Fibrosis | PI3K/Akt/β-catenin |

| Fizz1 | Downregulation | Pulmonary Fibrosis | PI3K/Akt/β-catenin |

This targeted attenuation of M2 macrophage polarization by Icariside-II leads to a reduction in myofibroblast activation and subsequent collagen deposition, thereby ameliorating the fibrotic process. nih.gov

Oxidative Stress Attenuation

Icariside-II exhibits robust protective effects against cellular damage by mitigating oxidative stress. Its mechanism of action is largely centered on the activation of key antioxidant signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Sirtuin 3 (SIRT3) pathway. nih.govnih.gov

The activation of the Nrf2/SIRT3 pathway by Icariside-II leads to the upregulation of downstream antioxidant enzymes, which are crucial for cellular defense against oxidative damage. nih.govnih.gov

| Key Effects of Icariside-II on Oxidative Stress |

| Attenuation of Reactive Oxygen Species (ROS) |

| Decrease in mitochondrial ROS overproduction |

| Recovery of mitochondrial membrane potential |

| Upregulation of nucleus-Nrf2 protein expression |

| Increased expression of antioxidant enzymes (NQO-1, HO-1) |

These findings underscore the role of Icariside-II as a significant regulator of cellular redox homeostasis, protecting cells from oxidative damage through the modulation of the Nrf2/SIRT3 signaling axis. nih.govnih.gov

Inflammation Modulation

Icariside-II is a potent modulator of inflammatory responses, particularly in the context of neuroinflammation. Its anti-inflammatory effects are primarily achieved through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govfrontiersin.org

Studies have demonstrated that pretreatment with Icariside-II can significantly inhibit the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. nih.gov By suppressing the TLR4/MyD88/NF-κB pathway, Icariside-II effectively reduces the expression of a range of pro-inflammatory cytokines and enzymes. nih.govfrontiersin.org

| Pro-inflammatory Factor | Effect of Icariside-II | Context |

| Interleukin-1β (IL-1β) | Significant reduction | Neuroinflammation |

| Tumor Necrosis Factor-α (TNF-α) | Significant reduction | Neuroinflammation |

| Cyclooxygenase-2 (COX-2) | Significant reduction | Neuroinflammation |

| Inducible Nitric Oxide Synthase (iNOS) | Mitigated levels | Neuroinflammation |

This targeted inhibition of key inflammatory pathways highlights the potential of Icariside-II as a therapeutic agent for conditions driven by excessive inflammation. nih.gov

Tissue Remodeling Modulation (e.g., Collagen Deposition)

Icariside-II plays a crucial role in modulating tissue remodeling, particularly by inhibiting excessive collagen deposition, a hallmark of fibrosis. This effect has been observed in various conditions, including pulmonary and myocardial fibrosis. nih.govnih.gov

In the context of pulmonary fibrosis, the reduction in collagen deposition is a direct consequence of Icariside-II's ability to inhibit M2 macrophage polarization and subsequent myofibroblast activation. nih.gov In myocardial fibrosis, Icariside-II has been shown to decrease the expression of both Collagen I and Collagen III. nih.gov This is achieved through the modulation of two key signaling pathways: the Matrix Metalloproteinase (MMP)/Tissue Inhibitor of Metalloproteinases 1 (TIMP-1) pathway and the Transforming growth factor-β1 (TGF-β1)/Smad2,3/p-p38 pathway. nih.gov

| Condition | Key Effect | Signaling Pathway(s) |

| Pulmonary Fibrosis | Decreased collagen deposition | PI3K/Akt/β-catenin |

| Myocardial Fibrosis | Decreased Collagen I & III expression | MMP/TIMP-1 and TGF-β1/Smad2,3/p-p38 |

Additionally, Icariside-II has been found to contribute to constructive tissue remodeling in the context of bone repair, where it promotes the formation of new bone and collagen fibers in critical-sized bone defects. nih.gov

Endoplasmic Reticulum Stress Signal Pathway Inhibition

Icariside-II demonstrates a significant ability to modulate the endoplasmic reticulum (ER) stress response, a critical cellular process that, when prolonged, can lead to apoptosis. Its effects are notably context-dependent.

In cardiovascular research, Icariside-II has been shown to prevent hypertensive heart disease by alleviating ER stress-induced apoptosis in cardiomyocytes. oup.comnih.gov This protective effect is achieved by inhibiting the PERK/ATF-4/CHOP signaling pathway, a major branch of the unfolded protein response (UPR). oup.comnih.gov Icariside-II was found to reduce the expression of key ER stress markers. nih.gov

| ER Stress Marker | Effect of Icariside-II (in Hypertensive Heart Disease) |

| GRP78 | Reduction |

| PERK | Reduction |

| ATF-4 | Reduction |

| CHOP | Reduction |

Conversely, in the context of oncology, Icariside-II has been observed to enhance the efficacy of cisplatin (B142131) in non-small cell lung cancer by promoting ER stress signaling. nih.govijbs.com In this scenario, it activates all three branches of the UPR (PERK, IRE1, and ATF6), thereby potentiating cisplatin-induced apoptosis. nih.govijbs.com This dual role highlights the complexity of its mechanism and its potential for targeted therapeutic applications.

Preclinical Pharmacological Activities and Therapeutic Potential

Oncological Research Models

Icariside II has demonstrated a range of anticancer activities across various preclinical models. Its mechanisms of action often involve the modulation of multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. oncotarget.com The compound has been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit the invasion and spread of cancer cells. nih.govnih.gov

Research in solid tumor models has highlighted the broad-spectrum cytotoxic effects of Icariside II. mdpi.com

Melanoma: In human melanoma cell lines, Icariside II has been found to induce apoptosis and cause cell cycle arrest at the G0/G1 and G2/M phases. oncotarget.com This effect is mediated through the activation of the ROS-p38-p53 signaling pathway. oncotarget.com Furthermore, it can decrease the phosphorylation of STAT3, a key signaling protein, and reduce the expression of its downstream target, survivin, which is involved in cell survival. oncotarget.com In vivo studies have confirmed that Icariside II can effectively reduce tumor volume in mouse models bearing melanoma cells. oncotarget.com It has also been shown to reverse drug resistance in melanoma cells by downregulating the expression of cFLIP, a protein that inhibits apoptosis. nih.gov

Osteosarcoma: In the context of osteosarcoma, a type of bone cancer, Icariside II has been shown to suppress cancer cell metastasis. nih.gov It achieves this by decreasing the protein level of HIF-1α, a factor that helps cells adapt to low oxygen conditions, and consequently reducing the expression of genes involved in angiogenesis (the formation of new blood vessels) and glucose metabolism. nih.govnih.gov A recent study identified that Icariside II can inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become mobile and invasive, by targeting the protein phosphoglycerate kinase 1 (PGK1). frontiersin.org

Hepatocellular Carcinoma (HCC): Preclinical studies using nude mice with HCC xenografts demonstrated that treatment with Icariside II led to a significant reduction in both tumor volume and weight. nih.govnih.gov The mechanism involves decreasing the levels of metastasis-related proteins MMP2/9 and altering the ratio of the BCL-2/Bax proteins to favor apoptosis. nih.gov

Esophageal Squamous Cell Carcinoma (ESCC): In human esophageal squamous carcinoma cells, Icariside II has proven effective in downregulating the expression of β-catenin and cyclin D1 proteins. nih.gov This action leads to the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.gov

Ovarian Cancer: Icariside II has been shown to significantly inhibit the proliferation, migration, and invasion of ovarian cancer cells while promoting apoptosis. nih.gov Its mechanism of action in this cancer type involves the regulation of the miR-144-3p/IGF2R axis, which in turn promotes autophagy, a cellular process of degradation and recycling. nih.gov Animal studies have further confirmed that Icariside II can inhibit the growth of ovarian tumors. nih.gov

Table 1: Summary of Icariside II Activity in Solid Tumor Models

| Model/Cancer Type | Key Findings | Mechanisms of Action |

|---|---|---|

| Melanoma | Induces apoptosis and cell cycle arrest; Reduces tumor volume; Reverses drug resistance. oncotarget.comnih.gov | Activates ROS-p38-p53 signaling; Inhibits STAT3 phosphorylation; Downregulates cFLIP. oncotarget.comnih.gov |

| Osteosarcoma | Suppresses metastasis; Inhibits epithelial-mesenchymal transition (EMT). nih.govfrontiersin.org | Decreases HIF-1α protein levels; Competitively inhibits phosphoglycerate kinase 1 (PGK1). nih.govnih.govfrontiersin.org |

| Hepatocellular Carcinoma | Reduces tumor volume and weight. nih.govnih.gov | Downregulates MMP2/9; Modulates BCL-2/Bax ratio to induce apoptosis. nih.gov |

| Esophageal Squamous Cell Carcinoma | Induces cell cycle arrest. nih.gov | Downregulates β-catenin and cyclin D1 protein expression. nih.gov |

| Ovarian Cancer | Inhibits proliferation, migration, and invasion; Induces apoptosis and autophagy; Inhibits tumor growth. nih.gov | Regulates the miR-144-3p/IGF2R axis. nih.gov |

Icariside II has also been investigated for its potential in treating cancers of the blood and bone marrow.

Multiple Myeloma: While direct studies on Icariside II in multiple myeloma are limited, research on its parent compound, Icariin (B1674258), provides relevant insights. Icariin has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis. nih.gov It blocks the activation of the JAK/STAT3 signaling pathway, which is crucial for the survival and proliferation of myeloma cells. nih.govnih.govmdpi.com Icariin downregulates STAT3 target genes that promote cell survival and angiogenesis, such as Bcl-2, Bcl-xl, survivin, and VEGF. nih.govmdpi.com It can also enhance the apoptotic effects of the standard chemotherapy drug bortezomib. nih.govmdpi.com Another related compound, Icaritin, has also demonstrated anti-myeloma activity by inhibiting the IL-6/JAK2/STAT3 signaling pathway in both in vitro and in vivo models. oncotarget.com

Acute Myeloid Leukemia (AML): In AML cell lines, Icariside II has been shown to induce G1 phase cell cycle arrest and promote the differentiation of leukemia cells. ecancer.org This effect is achieved by down-regulating cyclin-dependent kinases (CDK2, CDK4, and CDK6) and up-regulating cyclin-dependent kinase inhibitors (p21 and p27). ecancer.org The underlying mechanism involves the activation of the Toll-like receptor 8 (TLR8)/MyD88/p38 signaling pathway. ecancer.org The compound also induces apoptosis in AML cells by inactivating STAT3 signaling through the inhibition of JAK2 and Src kinases. mdpi.com

Table 2: Summary of Icariside II and Related Compounds in Hematological Malignancy Models

| Model/Cancer Type | Compound | Key Findings | Mechanisms of Action |

|---|---|---|---|

| Multiple Myeloma | Icariin, Icaritin | Inhibits proliferation; Induces apoptosis; Potentiates effects of bortezomib. oncotarget.comnih.govnih.govmdpi.com | Attenuates JAK/STAT3 signaling pathway; Inhibits IL-6 signaling. oncotarget.comnih.govmdpi.com |

| Acute Myeloid Leukemia | Icariside II | Induces G1 cell cycle arrest and differentiation; Induces apoptosis. ecancer.orgmdpi.com | Activates TLR8/MyD88/p38 pathway; Inactivates STAT3 signaling via JAK2/Src inhibition. ecancer.orgmdpi.com |

Fibrosis Research Models

Fibrosis, the excessive accumulation of extracellular matrix leading to scarring and organ dysfunction, is another area where Icariside II has shown therapeutic potential in preclinical models.

In models of idiopathic pulmonary fibrosis (IPF), Icariside II demonstrates significant anti-fibrotic effects. mdpi.com A key mechanism is its ability to inhibit the polarization of macrophages to the pro-fibrotic M2 subtype. mdpi.com This action is mediated through the suppression of the PI3K/Akt/β-catenin signaling pathway. nih.govmdpi.com By inhibiting M2 macrophage polarization, Icariside II helps to ameliorate the activation of myofibroblasts, reduce collagen deposition, and ultimately restore pulmonary function in animal models of IPF. mdpi.com

Icariside II has been shown to attenuate myocardial fibrosis in spontaneously hypertensive rats. mdpi.com The compound improves left ventricular function and decreases the collagen area in the heart muscle. nih.govmdpi.com The anti-fibrotic effects are attributed to its ability to inhibit key signaling pathways involved in fibrosis, including the nuclear factor-κB (NF-κB) and the TGF-β1/Smad2 pathways. mdpi.com It also suppresses oxidative stress in cardiomyocytes by mitigating the ASK1-JNK/p38 axis. haematologica.org Furthermore, Icariside II can inhibit the expression of Collagen I and Collagen III through the MMP/TIMP-1 and TGF-β1/Smad2,3/p-p38 signaling pathways. nih.gov

In rat models of radiation cystitis, a condition characterized by inflammation and fibrosis of the bladder following radiotherapy, Icariside II has shown protective effects. It significantly ameliorates pathological damage to bladder tissues, reduces the inflammatory response, and inhibits the fibrotic process. The mechanism involves the regulation of several target molecules, including H3F3C, ISG15, SPP1, and LCN2, which ultimately helps to preserve bladder function.

Table 3: Summary of Icariside II Activity in Fibrosis Models

| Model/Fibrosis Type | Key Findings | Mechanisms of Action |

|---|---|---|

| Pulmonary Fibrosis | Reduces collagen deposition; Restores pulmonary function. mdpi.com | Inhibits M2 macrophage polarization via suppression of the PI3K/Akt/β-catenin pathway. nih.govmdpi.com |

| Myocardial Fibrosis | Improves left ventricular function; Decreases collagen deposition. nih.govmdpi.com | Inhibits NF-κB and TGF-β1/Smad2 signaling pathways; Suppresses ASK1-JNK/p38 axis. nih.govmdpi.comhaematologica.org |

| Radiation-Induced Bladder Fibrosis | Alleviates inflammation; Inhibits fibrotic process; Ameliorates pathological damage. | Regulates H3F3C, ISG15, SPP1, and LCN2 targets. |

Metabolic Disorder Research Models

Preclinical evidence supports the potential of Icariside II in managing diabetes and its multifaceted complications. nih.gov

Diabetic Cardiomyopathy: In STZ-induced diabetic rats, Icariside II treatment was shown to improve diabetic cardiomyopathy. spandidos-publications.com The compound reduced cardiac levels of oxidative stress, inflammation, and apoptosis. spandidos-publications.com Mechanistically, Icariside II activated the Akt/NOS/NF-κB signaling pathway, suggesting a protective role against cardiac damage in a diabetic state. spandidos-publications.com

Vascular Endothelial Disorder: Icariside II has been found to protect against endothelial dysfunction, a key factor in diabetic vascular complications. In human cavernous endothelial cells exposed to a diabetic-like environment (high glucose), Icariside II ameliorated dysfunction by regulating the MAPK pathway via the miR-126/SPRED1 axis. dovepress.com In another study using human umbilical vein endothelial cells (HUVECs) treated with palmitic acid to induce dysfunction, Icariside II was shown to bind directly to serine-arginine protein kinase (SRPK1), attenuating dysfunction through the SRPK1-Akt-eNOS signaling pathway. nih.gov

Nephropathy: As detailed in the Renal Fibrosis section, Icariside II ameliorates diabetic nephropathy in STZ-induced diabetic rats by reducing oxidative stress and downregulating the TGF-β/Smad/CTGF signaling pathway. dovepress.com

Erectile Dysfunction: Icariside II has shown promise in treating diabetes-associated erectile dysfunction. It improves erectile function in animal models by mechanisms that include repairing pathological damage to the corpus cavernosum and restoring smooth muscle content. amegroups.orgsemanticscholar.org In models of cavernous nerve injury, Icariside II promoted the differentiation of adipose tissue-derived stem cells to Schwann cells, which helped preserve erectile function. nih.gov

| Complication | Model Used | Key Findings | Proposed Mechanism of Action |

| Diabetic Cardiomyopathy | In vivo: Streptozotocin (B1681764) (STZ)-induced diabetic rats. | Reduced cardiac oxidative stress, inflammation, and apoptosis. | Activation of the Akt/NOS/NF-κB signaling pathway. spandidos-publications.com |

| Vascular Endothelial Disorder | In vitro: Human cavernous endothelial cells (hCECs) in a high-glucose environment; Palmitic acid-induced human umbilical vein endothelial cells (HUVECs). | Ameliorated endothelial dysfunction; Restored cell viability and function. | Regulation of the MAPK pathway via miR-126/SPRED1 dovepress.com; Activation of the SRPK1-Akt-eNOS pathway. nih.gov |

| Diabetic Nephropathy | In vivo: Streptozotocin (STZ)-induced diabetic rats. | Reduced kidney damage and fibrosis. | Downregulation of TGF-β/Smad/CTGF signaling and oxidative stress. dovepress.com |

| Erectile Dysfunction | In vivo: Diabetic rat models; Cavernous nerve injury rat models. | Improved erectile function and restored corpus cavernosum tissue. | Repair of pathological damage; Promotion of stem cell differentiation. amegroups.orgnih.gov |

Icariside II has been investigated for its effects on insulin (B600854) resistance, a core component of type 2 diabetes mellitus (T2DM). In a study using db/db mice, a genetic model of T2DM, administration of Icariside II for seven weeks effectively attenuated hyperglycemia, improved glucose tolerance, and enhanced insulin sensitivity. nih.gov The compound also regulated lipid metabolism and reduced fat accumulation in the liver. nih.gov At the molecular level, Icariside II treatment in these mice led to a decrease in the phosphorylation of IRS1Ser307 and an increase in the phosphorylation of Akt, key events in improving insulin signaling. nih.gov The study concluded that Icariside II confers its anti-T2DM effects by targeting PPARα/γ and mediating the ROS/NF-κB/IRS1 signaling pathway. nih.gov

| Research Area | Model Used | Key Findings | Proposed Mechanism of Action |

| Insulin Resistance (T2DM) | In vivo: db/db mice. In vitro: Palmitic acid-treated HepG2 and MIN6 cells. | Attenuated hyperglycemia, improved insulin sensitivity, and reduced hepatic steatosis. | Targeting PPARα/γ; Mediation of the ROS/NF-κB/IRS1 signaling pathway to improve insulin signaling. nih.gov |

Neuroscientific Research Models

Icariside II has demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases.

Alzheimer's Disease (AD): In APPswe/PS1dE9 (APP/PS1) double transgenic mice, a well-established model for AD, chronic administration of Icariside II was found to ameliorate cognitive function deficits. nih.govfrontiersin.org The treatment also inhibited neuronal degeneration and reduced the formation of amyloid-beta (Aβ) plaque burden in the brain. nih.gov The underlying mechanism involves the modulation of Aβ production by inhibiting the expression and activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key enzymes in the amyloidogenic pathway. nih.govfrontiersin.org Furthermore, Icariside II has been shown to protect against Aβ-induced neurotoxicity by inhibiting apoptosis and neuroinflammation. nih.gov

Parkinson's Disease (PD): The potential therapeutic effects of Icariside II have also been explored in models of Parkinson's disease. In an in vitro study using SK-N-SH cells treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to simulate PD, Icariside II mitigated cytotoxicity. nih.gov It was found to alleviate DNA damage and restore mitochondrial function in the MPP+-treated cells. nih.gov The neuroprotective mechanism was linked to the downregulation of histone deacetylase 2 (HDAC2) protein expression. Overexpression of HDAC2 reversed the protective effects of Icariside II, indicating that the HDAC2 pathway is crucial for its neuroprotective action in this model. nih.gov

| Disease Model | Model Used | Key Findings | Proposed Mechanism of Action |

| Alzheimer's Disease | In vivo: APPswe/PS1dE9 (APP/PS1) double transgenic mice. | Ameliorated cognitive deficits, inhibited neuronal degeneration, and reduced Aβ plaque burden. nih.govfrontiersin.org | Inhibition of BACE1 and PS1 to reduce Aβ production. nih.gov |

| Parkinson's Disease | In vitro: 1-methyl-4-phenylpyridinium (MPP+)-induced SK-N-SH cells. | Mitigated cytotoxicity, alleviated DNA damage, and restored mitochondrial function. nih.gov | Downregulation of histone deacetylase 2 (HDAC2). nih.gov |

Musculoskeletal System Research Models

Icariside-II has been identified as a promising agent for the prevention and treatment of osteoporosis in preclinical studies. amegroups.orgmdpi.com Research in ovariectomized (OVX) mouse models, which simulate postmenopausal osteoporosis, has shown that Icariside-II can protect against bone loss. mdpi.com Specifically, it has been observed to reduce the expansion of marrow adipose tissue, a condition often associated with osteoporosis. mdpi.com

The beneficial effects of Icariside-II on bone health are attributed to its ability to suppress bone resorption by osteoclasts. amegroups.org This anti-resorptive activity is a key component of its potential anti-osteoporotic effects. By maintaining bone homeostasis, Icariside-II contributes to the preservation of bone mass and architecture in these preclinical models. mdpi.com

A significant aspect of Icariside-II's effect on the musculoskeletal system is its ability to reciprocally regulate the lineage commitment of multipotential stromal cells, also known as mesenchymal stem cells (MSCs). nih.gov In vitro studies have demonstrated that Icariside-II stimulates osteogenesis (bone formation) while simultaneously inhibiting adipogenesis (fat formation) of MSCs. nih.gov

During osteogenic differentiation, Icariside-II has been shown to significantly increase alkaline phosphatase (ALP) activity and enhance extracellular matrix mineralization, both of which are crucial markers of bone formation. nih.govnih.gov This is accompanied by the upregulation of key osteogenic genes such as Runx2, Col1, and Bmp2. nih.gov Conversely, during adipogenic differentiation, Icariside-II downregulates the expression of adipogenic genes like Pparg, Adipsin, and Cebpb. nih.gov

The molecular mechanisms underlying this dual action appear to involve the modulation of specific signaling pathways. The extracellular signal-regulated kinase (ERK) signaling pathway has been identified as a key mediator of Icariside-II's effects on MSC lineage commitment. nih.gov Additionally, in canine bone marrow MSCs, Icariside-II has been found to promote osteogenic differentiation via the PI3K/AKT/mTOR/S6K1 signaling pathways. amegroups.org It also appears to inhibit bone marrow adipogenesis by downregulating S100A16, a process in which β-catenin may also be involved. mdpi.com

Table 3: Preclinical Research on Icariside-II in the Musculoskeletal System

| Research Area | Model | Key Findings | Potential Mechanism of Action | Citation |

| Osteoporosis and Bone Health | Ovariectomized (OVX) mice | Protected against bone loss; Reduced marrow adipose tissue expansion. | Suppression of osteoclast bone resorption. | amegroups.orgmdpi.com |

| Osteogenesis of MSCs | Multipotential Stromal Cells (in vitro) | Increased ALP activity and mineralization; Upregulated osteogenic genes (Runx2, Col1, Bmp2). | Activation of ERK and PI3K/AKT/mTOR/S6K1 signaling pathways. | nih.govamegroups.org |

| Adipogenesis of MSCs | Multipotential Stromal Cells (in vitro) | Inhibited adipocyte formation; Downregulated adipogenic genes (Pparg, Adipsin, Cebpb). | Activation of ERK signaling; Downregulation of S100A16 (β-catenin involvement). | nih.govmdpi.com |

Reproductive System Research Models

Icariside-II has been extensively investigated in preclinical models of erectile dysfunction (ED), where it has shown significant promise. amegroups.org As the major metabolite of Icariin, Icariside-II is believed to possess higher activity than its parent compound. amegroups.org In various animal models of ED, including those induced by diabetes, obesity, and cavernous nerve injury, Icariside-II has been shown to improve erectile function. amegroups.orgnih.gov

The primary mechanism of action for Icariside-II in the context of ED is its role as a phosphodiesterase type 5 (PDE5) inhibitor. amegroups.org PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule that promotes smooth muscle relaxation and increased blood flow to the corpus cavernosum, leading to an erection. By inhibiting PDE5, Icariside-II enhances the effects of nitric oxide (NO), a critical mediator of erectile function. mdpi.com

Beyond its PDE5 inhibitory activity, Icariside-II has demonstrated the ability to reverse pathological damage within the penile corpus cavernosum. amegroups.org In diabetic rat models, it has been shown to attenuate impairments in the corpus cavernosum and major pelvic ganglion neuropathy. nih.gov This includes restoring the content of cavernous endothelium and smooth muscle, as well as regenerating damaged cavernous nerves. amegroups.org Furthermore, Icariside-II has been found to inhibit cavernous fibrosis, a common feature in many forms of ED. amegroups.org

Table 4: Preclinical Research on Icariside-II in Erectile Dysfunction

| Model | Key Findings | Potential Mechanism of Action | Citation |

| Various ED animal models (diabetes, obesity, nerve injury) | Improved erectile function. | Inhibition of PDE5; Enhancement of NO/cGMP signaling. | amegroups.org |

| Streptozotocin-induced diabetic rats | Attenuated corpus cavernosum and major pelvic ganglion neuropathy. | Not explicitly detailed in the provided context. | nih.gov |

| General ED models | Restored cavernous endothelium and smooth muscle; Regenerated damaged cavernous nerves; Inhibited cavernous fibrosis. | Not explicitly detailed in the provided context. | amegroups.org |

Testicular Injury Models

Icariside-II has demonstrated significant protective effects in preclinical models of testicular injury, primarily by mitigating oxidative stress, inflammation, and apoptosis.

In a mouse model of testicular torsion/detorsion, which induces ischemia-reperfusion injury, administration of Icariside-II was found to alleviate testicular damage. nih.gov This was evidenced by improved spermatogenic function and increased testosterone (B1683101) production. nih.gov Mechanistically, Icariside-II administration led to a significant reduction in reactive oxygen species (ROS) levels within the testes. nih.gov This antioxidant effect contributed to a decrease in germ cell apoptosis. nih.gov Furthermore, the treatment reduced inflammatory infiltration, thereby creating a more favorable microenvironment for tissue regeneration. nih.gov

Another study investigated the prophylactic effects of Icariside-II in a rat model of streptozotocin (STZ)-induced diabetes, a condition known to cause spermatogenic dysfunction. nih.gov In this model, Icariside-II administration markedly ameliorated testicular histopathological changes, including the disorganization and desquamation of germinal cells. nih.gov The compound also dose-dependently decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and significantly reduced the apoptosis index in testicular tissue. nih.gov

Table 1: Effects of Icariside-II in Testicular Injury Models

| Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Testicular Torsion (Ischemia-Reperfusion) in Mice | - Mitigated spermatogenic cell injury

| - Decreased Reactive Oxygen Species (ROS)

| nih.gov |

| Streptozotocin-Induced Diabetic Rats | - Ameliorated testicular histopathological lesions

| - Reduced lipid peroxidation (decreased MDA levels) | nih.gov |

Ovarian Function in Aging Models

Research into the direct effects of Icariside-II on ovarian aging is still emerging; however, studies on its parent compound, icariin, provide valuable insights, as icariin is metabolized into Icariside-II in vivo. nih.gov In a mouse model of aging induced by d-galactose, icariin treatment demonstrated the potential to partially restore ovarian function and enhance fertility. nih.gov

The study observed that icariin administration improved the development of ovarian follicles and inhibited follicular atresia. nih.gov Compared to the aging model group, mice treated with icariin showed a restoration in the diameters of secondary and tertiary follicles and an increase in the proportion of mature follicles. nih.gov Hormonally, the treatment led to a decrease in serum follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels, alongside an increase in estradiol (B170435) (E2) levels. nih.gov At the molecular level, icariin upregulated the ovarian expression of Anti-Müllerian hormone (AMH) and increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov These findings suggest that icariin can mitigate some of the detrimental effects of aging on the ovaries. nih.gov

Table 2: Effects of Icariin (Icariside-II Precursor) on Ovarian Function in Aging Mice

| Parameter | Effect Observed | Reference |

|---|---|---|

| Ovarian Histomorphology | - Improved ovarian follicular development

| nih.gov |

| Serum Hormone Levels | - Decreased FSH and LH levels

| nih.gov |

| Gene/Protein Expression | - Upregulated ovarian AMH expression

| nih.gov |

Aging Research Models

Healthspan Extension in Caenorhabditis elegans

Icariside-II, identified as the primary bioactive in vivo metabolite of icariin, has been shown to extend the healthspan in the nematode Caenorhabditis elegans. nih.govplos.org Studies have demonstrated that treatment with Icariside-II not only prolongs the adult lifespan of the worms but also enhances their health during aging. plos.org

The lifespan extension effect was significant, with one study noting a mean lifespan increase of up to 20.67% for the parent compound icariin. plos.org Icariside-II itself induced a similar extension at a lower concentration. plos.org Beyond longevity, Icariside-II improved several markers of healthspan. It increased tolerance to both thermal and oxidative stress and slowed the age-associated decline in locomotion. nih.gov Furthermore, it delayed the onset of paralysis in C. elegans models of proteotoxicity related to polyglutamine (polyQ) and amyloid-beta (Aβ) aggregation. nih.gov

The mechanism underlying these benefits is linked to the highly conserved insulin/IGF-1 signaling (IIS) pathway. nih.gov The lifespan-extending effects of Icariside-II were not observed in worms with mutations in key genes of this pathway, such as daf-2 and daf-16. nih.govplos.org This indicates that the compound's pro-longevity effects are dependent on this signaling cascade. nih.gov Consistent with this, Icariside-II treatment was found to upregulate the expression of DAF-16 target genes. nih.gov The heat shock transcription factor HSF-1 also appears to play a role in the Icariside-II-mediated lifespan extension. nih.gov

Table 3: Healthspan Extension Effects of Icariside-II in C. elegans

| Healthspan Parameter | Observed Effect of Icariside-II | Underlying Mechanism | Reference |

|---|---|---|---|

| Lifespan | Prolonged adult lifespan | Dependent on Insulin/IGF-1 signaling (IIS) pathway (DAF-2, DAF-16) and HSF-1 | nih.govplos.org |

| Stress Resistance | Increased tolerance to thermal and oxidative stress | nih.gov | |

| Locomotion | Slowed decline in movement during late adulthood | nih.gov | |

| Proteotoxicity | Delayed onset of paralysis in polyQ and Aβ models | nih.gov |

Structure Activity Relationship and Analog Development

Core Structural Features Driving Biological Activity

The biological activity of Icariside II is intrinsically linked to its specific chemical architecture. Key structural motifs, including the hydroxyl group at the C-7 position and the hydrophobic rhamnose group at the 3-O position, have been identified as critical determinants of its pharmacological profile.

The hydroxyl group at the C-7 position of the flavonoid A-ring is a crucial contributor to the biological activities of many flavonoids, and Icariside II is no exception. This functional group is involved in forming hydrogen bonds with biological targets, which can be essential for the molecule's binding affinity and subsequent biological response. Studies on various flavonoids have demonstrated that the presence and position of hydroxyl groups significantly influence their antioxidant and antiproliferative properties. For Icariside II, modifications at the 7-OH position have been shown to modulate its anticancer effects, highlighting the importance of this site for therapeutic activity.